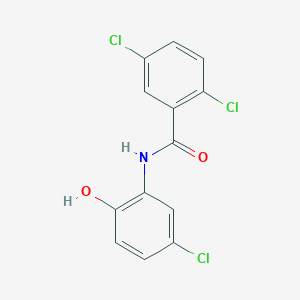

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

Descripción general

Descripción

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. It was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.

Aplicaciones Científicas De Investigación

Hydrogen Bond Analysis

- Study by Kawski et al. (2006) analyzed the intramolecular and intermolecular hydrogen bonds in structurally similar 2-hydroxy-benzamides, including 5-chloro-2-hydroxy-benzamide. This research is important for understanding molecular interactions in compounds like 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide (Kawski et al., 2006).

Biological Activity Spectrum

- Imramovský et al. (2011) described a series of chloro-2-hydroxy-N-benzamides and their biological activity against mycobacterial, bacterial, and fungal strains, as well as their inhibition of photosynthetic electron transport in chloroplasts (Imramovský et al., 2011).

Potential in Pest Control

- A study by Schaefer et al. (1978) found that certain substituted benzamides, including chloro-N-benzamides, are effective in controlling mosquito development (Schaefer et al., 1978).

Anticancer Agent Development

- Research by Tang et al. (2017) explored the optimization of niclosamide derivatives, including chloro-2-hydroxy-benzamides, for potential anticancer agents (Tang et al., 2017).

Antimicrobial Properties

- Limban et al. (2011) synthesized new thiourea derivatives including dichlorophenyl benzamides, showing significant anti-pathogenic activity, particularly against biofilm-forming bacteria (Limban et al., 2011).

Apoptosis Induction in Cancer Cell Lines

- Imramovský et al. (2013) found that 2-hydroxy-N-(arylalkyl)benzamides, a category which includes chloro-2-hydroxybenzamides, were effective in reducing proliferation and inducing apoptosis in cancer cell lines (Imramovský et al., 2013).

N-Benzoylation of Aminophenols

- Singh et al. (2017) discussed the N-benzoylation of aminophenols employing benzoylisothiocyanates, a process relevant to the synthesis of compounds like 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide (Singh et al., 2017).

Farnesoid X Receptor (FXR) Antagonists

- A study by Song et al. (2015) focused on derivatives of hydroxyphenyl benzamides as FXR antagonists, which is crucial for drug discovery and development (Song et al., 2015).

Propiedades

IUPAC Name |

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO2/c14-7-1-3-10(16)9(5-7)13(19)17-11-6-8(15)2-4-12(11)18/h1-6,18H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMQAFCPYKYZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)

![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)

![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)

![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)